molecular formula C25H29NO5 B11527242 Diethyl 6-hydroxy-6-methyl-2-phenyl-4-(phenylamino)cyclohex-3-ene-1,3-dicarboxylate

Diethyl 6-hydroxy-6-methyl-2-phenyl-4-(phenylamino)cyclohex-3-ene-1,3-dicarboxylate

Cat. No.: B11527242
M. Wt: 423.5 g/mol
InChI Key: JWIDFCLZBNDEMK-UHFFFAOYSA-N
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Description

1,3-DIETHYL 6-HYDROXY-6-METHYL-2-PHENYL-4-(PHENYLAMINO)CYCLOHEX-3-ENE-1,3-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIETHYL 6-HYDROXY-6-METHYL-2-PHENYL-4-(PHENYLAMINO)CYCLOHEX-3-ENE-1,3-DICARBOXYLATE typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Industrial synthesis may also incorporate advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-DIETHYL 6-HYDROXY-6-METHYL-2-PHENYL-4-(PHENYLAMINO)CYCLOHEX-3-ENE-1,3-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,3-DIETHYL 6-HYDROXY-6-METHYL-2-PHENYL-4-(PHENYLAMINO)CYCLOHEX-3-ENE-1,3-DICARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-DIETHYL 6-HYDROXY-6-METHYL-2-PHENYL-4-(PHENYLAMINO)CYCLOHEX-3-ENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-DIETHYL 6-HYDROXY-6-METHYL-2-PHENYL-4-(AMINO)CYCLOHEX-3-ENE-1,3-DICARBOXYLATE
  • 1,3-DIETHYL 6-HYDROXY-6-METHYL-2-PHENYL-4-(METHYLAMINO)CYCLOHEX-3-ENE-1,3-DICARBOXYLATE

Uniqueness

The presence of the phenylamino group in 1,3-DIETHYL 6-HYDROXY-6-METHYL-2-PHENYL-4-(PHENYLAMINO)CYCLOHEX-3-ENE-1,3-DICARBOXYLATE distinguishes it from similar compounds. This functional group can significantly influence the compound’s chemical reactivity and biological activity, making it unique in its class.

Properties

Molecular Formula

C25H29NO5

Molecular Weight

423.5 g/mol

IUPAC Name

diethyl 4-anilino-6-hydroxy-6-methyl-2-phenylcyclohex-3-ene-1,3-dicarboxylate

InChI

InChI=1S/C25H29NO5/c1-4-30-23(27)21-19(26-18-14-10-7-11-15-18)16-25(3,29)22(24(28)31-5-2)20(21)17-12-8-6-9-13-17/h6-15,20,22,26,29H,4-5,16H2,1-3H3

InChI Key

JWIDFCLZBNDEMK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(C(=C(CC1(C)O)NC2=CC=CC=C2)C(=O)OCC)C3=CC=CC=C3

Origin of Product

United States

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